molecular formula C21H19N5O B12923229 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide CAS No. 920315-49-7

4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide

Cat. No.: B12923229
CAS No.: 920315-49-7
M. Wt: 357.4 g/mol
InChI Key: SPMRBVFLTNCEON-UHFFFAOYSA-N
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Description

4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features an indazole ring system, which is a fused bicyclic ring consisting of a benzene ring and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

    Functionalization: The indazole core is then functionalized with an amino group at the 3-position.

    Coupling Reaction: The functionalized indazole is coupled with a benzamide derivative through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may regenerate the original amino compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole core structures.

    Benzamide Derivatives: Compounds with similar benzamide functional groups.

Uniqueness

4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is unique due to its specific substitution pattern and the presence of both indazole and benzamide moieties. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

920315-49-7

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(3-aminoindazol-2-yl)methyl]-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-26-20(23)16-5-1-3-7-18(16)25-26/h1-12H,13,22-23H2,(H,24,27)

InChI Key

SPMRBVFLTNCEON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)N

Origin of Product

United States

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